
Benzamide, N-3-butenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-3-butenyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a butenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzamide, N-3-butenyl- can be synthesized through the direct condensation of benzoic acid and 3-butenylamine. The reaction typically involves the use of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under mild conditions, often at room temperature, to yield the desired benzamide derivative .
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often employs high-throughput methods to ensure efficiency and scalability. One such method involves the use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4). This method is eco-friendly, provides high yields, and allows for the catalyst to be reused .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-3-butenyl- undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The butenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Benzamide, N-3-butenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of benzamide, N-3-butenyl- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes, enhancing their catalytic activity. The compound binds to the allosteric site of the enzyme, inducing a conformational change that increases the enzyme’s affinity for its substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and used in the treatment of type-2 diabetes.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
Benzamide, N-3-butenyl- is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
17150-61-7 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-but-3-enylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |
Clé InChI |
YEONEJZSMJHAKH-UHFFFAOYSA-N |
SMILES canonique |
C=CCCNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
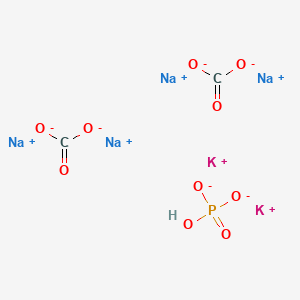
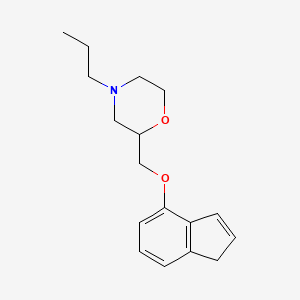
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
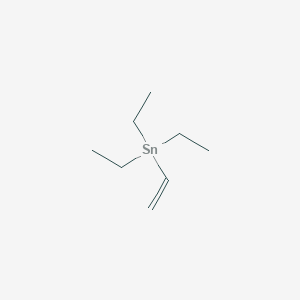
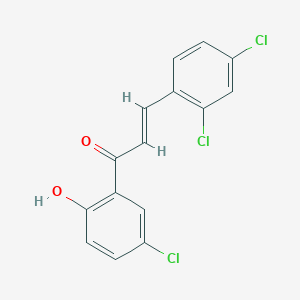
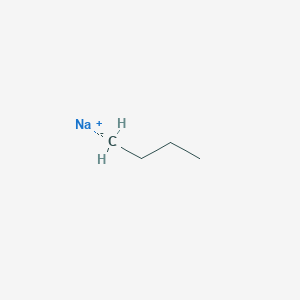
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)
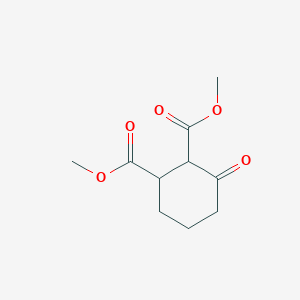
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
